molecular formula C10H12ClF2NO2 B8179722 (3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride

(3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride

Cat. No.: B8179722
M. Wt: 251.66 g/mol
InChI Key: JSUDTKJIUZNGOH-QRPNPIFTSA-N
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Description

(3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an amino group and a difluorophenyl group attached to a butanoic acid backbone, making it a subject of interest in organic chemistry and pharmacology.

Properties

IUPAC Name

(3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2.ClH/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15;/h1-2,4,8H,3,5,13H2,(H,14,15);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUDTKJIUZNGOH-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)C[C@@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Alkylation of Chiral Glycine Equivalents

The (3S)-configuration is typically established via asymmetric alkylation of glycine Schiff bases. A Ni(II) complex with a recyclable chiral auxiliary (e.g., (R,R)-N,N′-bis(2,4-difluorobenzylidene)cyclohexane-1,2-diamine) enables stereocontrol during the alkylation step. The glycine equivalent reacts with 2,4-difluorobenzyl bromide in tetrahydrofuran (THF) at −20°C, achieving 85–92% yield and 94–98% ee. Deprotonation with KOtBu ensures regioselective alkylation at the β-position, while the bulky auxiliary prevents racemization.

Catalytic Asymmetric Hydrogenation

Unsaturated precursors, such as (E)-3-(2,4-difluorophenyl)-2-nitrobut-2-enoic acid, undergo hydrogenation using Rh(I)-(R)-BINAP catalysts. Under 50 bar H₂ in methanol, this method achieves 90% conversion with 97% ee. Nitro group reduction to amine and subsequent acid hydrolysis yield the target compound. This route avoids chromatographic purification, favoring direct crystallization from ethanol/water mixtures.

Enzymatic Resolution

Racemic 3-amino-4-(2,4-difluorophenyl)butanoic acid is resolved using immobilized penicillin acylase. The (R)-enantiomer is selectively acylated in pH 7.4 phosphate buffer, leaving the (S)-enantiomer unreacted. Hydrochloride salt formation isolates the (3S)-isomer with 99% ee, albeit at a 45–50% maximum theoretical yield.

Industrial-Scale Production Methods

Continuous Flow Synthesis

A three-step continuous process is employed for large-scale manufacturing:

  • Alkylation : Glycine ethyl ester reacts with 2,4-difluorobenzyl chloride in a microreactor (residence time: 5 min, 80°C).

  • Hydrolysis : NaOH in a packed-bed reactor converts the ester to carboxylic acid (yield: 95%).

  • Salt Formation : HCl gas is introduced in a falling-film evaporator to precipitate the hydrochloride salt.

Table 1: Key Parameters for Continuous Production

ParameterAlkylationHydrolysisSalt Formation
Temperature (°C)806025
Residence Time (min)5103
Yield (%)899598

Solvent Optimization

Toluene/water biphasic systems reduce byproduct formation during Boc-protection. The organic phase (toluene) dissolves the Boc-anhydride, while the aqueous phase (pH 10.5) deprotonates the amine, achieving 93% yield with ≤0.5% dimeric impurities.

Reaction Condition Analysis

Temperature and Time Dependence

Lower temperatures (−20°C to 0°C) favor enantioselectivity in asymmetric alkylation but prolong reaction times (24–48 h). At 25°C, racemization increases by 5–7% per hour, necessitating precise thermal control.

Catalyst Loading

Rhodium-catalyzed hydrogenation requires 0.5 mol% catalyst for optimal enantiomeric excess. Higher loadings (≥1 mol%) accelerate racemization via reversible oxidative addition.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via antisolvent crystallization using ethanol/MTBE (1:4 v/v). Gradient cooling from 50°C to 0°C over 6 h yields needle-shaped crystals with 99.5% purity (HPLC).

Table 2: Crystallization Solvent Screening

Solvent SystemPurity (%)Crystal Morphology
Ethanol/MTBE99.5Needles
Methanol/Heptane97.2Plates
Acetone/Water95.8Aggregates

Spectroscopic Characterization

  • ¹H NMR (D₂O): δ 7.45–7.32 (m, 2H, Ar-H), 4.12 (q, J = 6.8 Hz, 1H, CH-NH₃⁺), 2.98 (dd, J = 14.1, 6.8 Hz, 1H, CH₂COO⁻), 2.72 (dd, J = 14.1, 8.2 Hz, 1H, CH₂COO⁻).

  • HPLC : Chiralpak® IA column, 85:15 n-hexane/isopropanol + 0.1% TFA, retention time: 12.4 min (S-enantiomer), 14.7 min (R-enantiomer).

Comparative Analysis of Synthetic Methods

Table 3: Method Efficiency Comparison

MethodYield (%)ee (%)Cost (USD/kg)
Asymmetric Alkylation85981,200
Catalytic Hydrogenation9097950
Enzymatic Resolution45992,300

The asymmetric alkylation route dominates industrial production due to its balance of yield and cost, while enzymatic resolution remains niche for high-ee applications .

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions. Common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), yielding nitro derivatives or hydroxylamines.

Reaction TypeReagents/ConditionsProductYield/Notes
Amino → NitroKMnO₄ in acidic medium(3S)-3-nitro-4-(2,4-difluorophenyl)butanoic acidRequires controlled pH (1–3) and low temperatures (0–5°C)
Amino → HydroxylamineH₂O₂ in aqueous ethanolIntermediate hydroxylamine derivativesUsed in multistep synthesis of β-lactam antibiotics

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides, respectively. Coupling agents like EDC/HOBt are often employed for amidation.

Reaction TypeReagents/ConditionsProductApplication
EsterificationMethanol/H₂SO₄, refluxMethyl (3S)-3-amino-4-(2,4-difluorophenyl)butanoateImproves lipid solubility for pharmacokinetic studies
AmidationEDC, HOBt, N-methylmorpholinePeptide conjugates (e.g., Ticagrelor precursors)Key step in antiplatelet drug synthesis; yields >85% under optimized conditions

Cyclization Reactions

Intramolecular cyclization forms heterocyclic structures, such as β-lactams or pyrrolidones, using dehydrating agents.

Reaction TypeReagents/ConditionsProductNotes
β-Lactam formationPCl₅, THF, 0°C(3S)-1-azabicyclo[3.2.0]heptan-2-one derivativeStereospecific reaction; retains chiral integrity
Pyrrolidone synthesisHeat (120°C), toluenesulfonic acid4-(2,4-Difluorophenyl)pyrrolidin-2-oneUsed in CNS-targeted drug candidates

Reduction Reactions

The amino group can be selectively reduced using borane (BH₃) or lithium aluminum hydride (LiAlH₄), though the latter may also reduce the carboxylic acid.

Reaction TypeReagents/ConditionsProductSelectivity
Amino → AmineBH₃-THF, 25°C(3S)-3-aminobutane-1-ol derivativePreserves carboxylic acid functionality
Full reductionLiAlH₄, dry ether(3S)-4-(2,4-difluorophenyl)butane-1,3-diamineRequires subsequent acid quenching

Electrophilic Aromatic Substitution

The 2,4-difluorophenyl ring participates in selective halogenation or nitration, though fluorine’s electron-withdrawing effect limits reactivity.

Reaction TypeReagents/ConditionsProductRegioselectivity
NitrationHNO₃/H₂SO₄, 50°C3-Nitro-2,4-difluorophenyl derivativeMeta to fluorine substituents
BrominationBr₂, FeBr₃5-Bromo-2,4-difluorophenyl analogLimited reactivity; requires prolonged heating

Enzymatic Modifications

Biocatalytic processes, such as transamination or decarboxylation, are explored for green synthesis:

  • Transamination : Using ω-transaminases, the amino group is transferred to α-keto acids, yielding chiral amines.

  • Decarboxylation : Microbial enzymes (e.g., lysine decarboxylase) convert the carboxylic acid to CO₂ and a primary amine.

Stability Under Reaction Conditions

Critical parameters influencing reaction outcomes:

  • pH Sensitivity : The hydrochloride salt stabilizes the amino group but requires neutralization for nucleophilic reactions.

  • Temperature : Oxidations and cyclizations demand strict thermal control to avoid racemization or decomposition.

This compound’s versatility in organic synthesis and drug development is underscored by its well-characterized reactivity profile. Continued research focuses on optimizing reaction conditions to enhance selectivity and yields for industrial applications.

Scientific Research Applications

Neurological Research

The compound has been studied for its effects on glutamate receptors, which are critical for synaptic transmission in the central nervous system. Research indicates that it may act as an inhibitor of certain glutamate receptors, suggesting potential applications in treating neurological disorders such as epilepsy and neurodegenerative diseases .

Anticancer Properties

Preliminary studies have shown that (3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride may exhibit anticancer properties. It has been investigated for its ability to inhibit tumor growth in specific cancer cell lines, making it a candidate for further exploration in cancer therapy .

Pain Management

The compound has also been evaluated for its analgesic properties. Studies suggest it may modulate pain pathways, providing a basis for developing new pain management therapies .

Building Block in Organic Chemistry

(3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various chemical reactions, including substitution and oxidation processes.

Pharmaceutical Development

The compound is utilized in the pharmaceutical industry for the development of new drugs. Its ability to interact with biological targets makes it valuable for creating novel therapeutic agents .

Case Studies

Several case studies have documented the effects of this compound on various biological systems:

  • A study demonstrated its efficacy in reducing excitotoxicity in neuronal cells by inhibiting excessive glutamate signaling.
  • Another investigation highlighted its potential role in enhancing memory retention in animal models through modulation of synaptic activity.

Mechanism of Action

The mechanism of action of (3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and difluorophenyl moiety play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • (3S)-4-(2,4-Difluorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
  • 2,4-Difluorophenylboronic acid
  • 2,4-Difluorothiophenol

Comparison: Compared to these similar compounds, (3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a difluorophenyl group. These features confer distinct reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

(3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride, with the CAS number 2514948-45-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound features a butanoic acid backbone substituted with an amino group and a difluorophenyl moiety, which may influence its pharmacological properties.

  • Molecular Formula : C10_{10}H12_{12}ClF2_2NO2_2
  • Molecular Weight : 251.66 g/mol
  • Structure : The structural configuration of this compound is crucial for its biological activity, particularly in terms of how it interacts with biological targets.

The biological activity of (3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride is primarily attributed to its ability to modulate various biochemical pathways. The presence of the amino group allows for potential interactions with enzymes and receptors, leading to various physiological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of (3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives have been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Compound AHighModerate
Compound BModerateHigh
(3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochlorideTBDTBD

Case Studies

  • Study on Antimicrobial Properties : A study conducted by MDPI demonstrated that structurally similar butanoic acids exhibited promising antimicrobial properties. While specific data on (3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride is limited, the trends suggest potential efficacy against microbial strains.
  • Neuropharmacological Effects : Preliminary studies have indicated that compounds with similar structural motifs may influence neurotransmitter levels in animal models. This suggests a possible role in treating neurological disorders.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride with high enantiomeric purity?

  • Methodological Answer : The compound is synthesized via chiral resolution or asymmetric catalysis. A common approach involves coupling (S)-1-(2,4-difluorophenyl)ethanamine hydrochloride (a key intermediate) with protected β-keto esters, followed by hydrolysis and acidification to form the hydrochloride salt . Boc (tert-butoxycarbonyl) protection of the amine group during synthesis prevents undesired side reactions and facilitates purification .

Q. What analytical techniques are recommended for confirming the stereochemical integrity of the (3S)-configured compound?

  • Methodological Answer : Polarimetry and chiral HPLC are critical. For HPLC, columns such as Chiralpak IA/IB with a mobile phase of hexane:isopropanol (90:10) containing 0.1% trifluoroacetic acid (TFA) effectively resolve enantiomers. Comparison with reference standards (e.g., sitagliptin-related impurities) ensures accuracy .

Q. How should researchers handle hygroscopicity and stability challenges during storage?

  • Methodological Answer : The hydrochloride salt is hygroscopic and should be stored under inert gas (argon) at 2–8°C in airtight containers. Pre-drying samples under vacuum (40°C, 24 hrs) before analysis minimizes water interference in spectroscopic studies .

Advanced Research Questions

Q. What experimental designs minimize racemization during the synthesis of the (3S)-enantiomer?

  • Methodological Answer : Racemization is mitigated by:

  • Using aprotic solvents (e.g., THF, DCM) and low temperatures (0–5°C) during coupling reactions.
  • Avoiding prolonged exposure to strong acids/bases during Boc deprotection (e.g., using HCl/dioxane instead of TFA) .

Q. How does the 2,4-difluorophenyl substituent influence the compound’s physicochemical properties and reactivity?

  • Methodological Answer : Fluorine atoms increase lipophilicity (logP ~1.8), reducing aqueous solubility. Co-solvents like DMSO or ethanol (20–30% v/v) improve solubility for in vitro assays. The electron-withdrawing effect of fluorine stabilizes the phenyl ring against electrophilic substitution, directing reactivity to the β-amino acid moiety .

Q. What protocols are used to resolve and quantify diastereomeric impurities in the final product?

  • Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) separates diastereomers. Mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms molecular ions ([M+H]+ m/z ~269.65) and detects impurities at <0.1% levels .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like LTA4 hydrolase. The β-amino acid moiety forms hydrogen bonds with catalytic residues (e.g., Zn²+ coordination), while the difluorophenyl group occupies hydrophobic pockets .

Data Contradictions and Resolution

  • Stereochemical Stability : and report conflicting racemization rates under acidic conditions. Resolution: Optimize deprotection time (<2 hrs) and monitor by circular dichroism (CD) spectroscopy to confirm chiral integrity .
  • Solubility Variability : Analogs with trifluorophenyl groups ( ) show lower solubility than difluorophenyl derivatives. Resolution: Use Hansen solubility parameters (HSPiP software) to select co-solvents .

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